molecular formula C7H13NS B1199143 2-(sec-Butyl)-4,5-dihydrothiazole CAS No. 56367-27-2

2-(sec-Butyl)-4,5-dihydrothiazole

Cat. No. B1199143
CAS RN: 56367-27-2
M. Wt: 143.25 g/mol
InChI Key: SAWWKXMIPYUIBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(sec-Butyl)-4,5-dihydrothiazole has been achieved through various methods. Tashiro and Mori (1999) detailed the synthesis of its enantiomers with high enantiomeric purity, employing asymmetric dihydroxylation as a key reaction step (Tashiro & Mori, 1999). Additionally, Lu et al. (2012) achieved the asymmetric synthesis of the (S)-enantiomer using stereoselective alkylation, highlighting the efficiency of this method and the ability to recover the chiral auxiliary used in the process (Lu, Hu, Yang, & Chen, 2012).

Molecular Structure Analysis

The molecular structure of 2-(sec-Butyl)-4,5-dihydrothiazole has been elucidated through various analytical techniques. The binding of this compound to mouse major urinary protein-I (MUP-I) was analyzed using isothermal titration calorimetry, revealing insights into the thermodynamics of this interaction (Sharrow, Novotny, & Stone, 2003).

Chemical Reactions and Properties

4,5-Dibenzothienylthiazole derivatives have shown photochromic ring-closing reactions followed by spontaneous elimination and substitution reactions, shedding light on the chemical reactivity of thiazole derivatives (Nakagawa, Nakashima, & Kawai, 2012). The synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization further demonstrates the versatility of thiazole-based compounds in chemical synthesis (Kumar, Saraiah, Misra, & Ila, 2012).

Physical Properties Analysis

The thermodynamic analysis of the binding between 2-(sec-Butyl)-4,5-dihydrothiazole and MUP-I provided insights into the physical properties of this interaction, including enthalpy and entropy changes (Sharrow, Novotny, & Stone, 2003).

Chemical Properties Analysis

Tan et al. (2015) discussed the design, synthesis, and antibacterial activities of 2-aryl-4,5-dihydrothiazoles, highlighting the significant inhibition these compounds exhibit against various bacteria. This study emphasizes the potential of 2-(sec-Butyl)-4,5-dihydrothiazole analogues in antimicrobial applications (Tan, Shi, Li, Wu, & Zhang, 2015).

Scientific Research Applications

  • Identification in Mouse Urine : This compound has been identified in the urine of male mice, with its presence being sex-dependent. In female mice, it is either absent or present only in trace amounts. Its identification involved sophisticated analytical techniques like gas chromatography and mass spectrometry (Liebich et al., 1977).

  • Behavioral and Social Influence : Studies have shown that 2-(sec-Butyl)-4,5-dihydrothiazole is found in higher concentrations in the urine of dominant male mice compared to subordinates. It has been linked to hormonal dependencies and is absent in immature and castrated males, with testosterone treatment restoring its presence (Harvey et al., 1989).

  • Synthesis and Stereochemistry : The enantiomers of this compound have been synthesized, and their optical properties studied. The compound is known to be racemizable, and asymmetric synthesis has been utilized for its production (Tashiro & Mori, 1999).

  • Binding Properties : It binds to an occluded, nonpolar cavity in the mouse major urinary protein-I (MUP-I), and the binding interaction has been thermodynamically characterized (Sharrow et al., 2003).

  • Influence on Female Mouse Behavior : This compound, along with other urinary constituents, has been shown to induce estrous cycles in female mice and can influence female mouse behavior when added to castrated male urine (Jemioło et al., 1986).

  • Role in Aggression : It has been found to promote inter-male aggression in mice, especially when combined with other compounds in castrated male urine (Novotny et al., 1985).

  • Chemical Analysis in Urine Samples : Methods have been validated for detecting this compound in small volumes of mouse urine samples, highlighting its significance in chemical communication among mice (Kayali-Sayadi et al., 2005).

  • Absolute Configuration and Behavioral Impact : The absolute configuration of this compound in male mouse urine has been determined, and its different enantiomers have been shown to influence mouse behavior differently (Cavaggioni et al., 2003).

  • Synthetic Analogs and Antibacterial Activity : Research on synthetic analogs of 2-aryl-4,5-dihydrothiazoles, including 2-(sec-Butyl)-4,5-dihydrothiazole, has indicated potential antibacterial activities against various pathogens (Tan et al., 2015).

  • Stimulation of Cell Proliferation : Exposure to this pheromone has been shown to increase cell proliferation in the subventricular zone of adult female mice, indicating a link between pheromonal communication and brain cell proliferation (Koyama et al., 2014).

Safety And Hazards

The compound may present certain environmental and health hazards. It is a volatile organic compound (VOC), meaning it can evaporate into the atmosphere under normal conditions, contributing to air pollution and potentially to climate change .

Future Directions

Research on 2-(sec-Butyl)-4,5-dihydrothiazole and similar compounds is ongoing, particularly in the field of chemical communication among rodents . Further studies may reveal more about the compound’s potential applications and effects on the environment and health.

properties

IUPAC Name

2-butan-2-yl-4,5-dihydro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWWKXMIPYUIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971802
Record name 2-sec-Butyl-4,5-dihydrothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(sec-Butyl)-4,5-dihydrothiazole

CAS RN

56367-27-2
Record name 2-sec-Butyl-4,5-dihydrothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56367-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(sec-Butyl)-4,5-dihydrothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056367272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-sec-Butyl-4,5-dihydrothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-SEC-BUTYL-4,5-DIHYDROTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE756QG3F5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
606
Citations
SD Sharrow, MV Novotny, MJ Stone - Biochemistry, 2003 - ACS Publications
The mouse pheromone 2-sec-butyl-4,5-dihydrothiazole (SBT) binds to an occluded, nonpolar cavity in the mouse major urinary protein-I (MUP-I). The thermodynamics of this interaction …
Number of citations: 76 pubs.acs.org
L Žídek, MJ Stone, SM Lato, MD Pagel, Z Miao… - Biochemistry, 1999 - ACS Publications
The interactions between the mouse major urinary protein isoform MUP-I and the pheromone 2-sec-butyl-4,5-dihydrothiazole have been characterized in solution. N-labeled and 15 N, …
Number of citations: 70 pubs.acs.org
A Cavaggioni, C Mucignat-Caretta… - Chemical senses, 2003 - academic.oup.com
The absolute configuration of 2-sec-butyl-4,5-dihydrothiazole (DHT) in urine of adult male mice was determined through chiral trifluoroacetyl derivative capillary chromatography by …
Number of citations: 22 academic.oup.com
LD Lehman-McKeeman, D Caudill… - Toxicology and applied …, 1998 - Elsevier
Mouse urinary protein (MUP) and α2u-globulin are structurally homologous proteins that belong to a superfamily of ligand-binding proteins and represent the major urinary proteins …
Number of citations: 26 www.sciencedirect.com
H Křížová, L Žídek, MJ Stone, MV Novotny… - Journal of biomolecular …, 2004 - Springer
Backbone dynamics of mouse major urinary protein I (MUP-I) was studied by 15 N NMR relaxation. Data were collected at multiple temperatures for a complex of MUP-I with its natural …
Number of citations: 70 link.springer.com
T Tashiro, K Mori - European Journal of Organic Chemistry, 1999 - Wiley Online Library
Two components [2‐sec‐butyl‐4,5‐dihydrothiazole (1) and 3,4‐dehydro‐exo‐brevicomin (2)] of a male‐produced pheromone of the mouse Musmusculus have been synthesized in …
CF Lu, FQ Hu, GC Yang, ZX Chen - Chemistry of Natural Compounds, 2012 - Springer
The asymmetric synthesis of (S)-2-sec-butyl-4,5-dihydrothiazole, one of the pheromone components of the male mouse, Mus musculus, has been achieved by induction of chirality …
Number of citations: 6 link.springer.com
S Koyama, HA Soini, J Wager-Miller… - … of the Royal …, 2015 - royalsocietypublishing.org
The current understanding of the activity of mammalian pheromones is that endocrine and behavioural effects are limited to the exposed individuals. Here, we demonstrate that the …
Number of citations: 11 royalsocietypublishing.org
HM Liebich, A Zlatkis, W Bertsch… - Biomedical Mass …, 1977 - Wiley Online Library
The compounds 2‐isopropyl‐4,5‐dihydrothiazole and 2‐sec‐butyl‐4,5‐dihydrothiazole were identified in urine of male mice. Their excretion in mouse urine is sex‐dependent. In the …
Number of citations: 33 onlinelibrary.wiley.com
S Harvey, B Jemiolo, M Novotny - Journal of Chemical Ecology, 1989 - Springer
The urinary volatiles from dominant and subordinate male mice were chromatographically compared, both immediately and seven days after dominant-subordinate relationships …
Number of citations: 173 link.springer.com

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